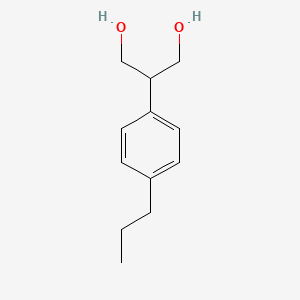
2-(4-Propylphenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylphenyl)propane-1,3-diol is an organic compound with the molecular formula C12H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Propylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 2-(4-propylphenyl)propane.
Substitution: Formation of 2-(4-propylphenyl)propane-1,3-dichloride or 2-(4-propylphenyl)propane-1,3-diamine.
Applications De Recherche Scientifique
2-(4-Propylphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-(4-Propylphenyl)propane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the aromatic ring.
2-(4-Methoxyphenyl)propane-1,3-diol: Similar structure with a methoxy group instead of a propyl group.
2-(4-Hydroxyphenyl)propane-1,3-diol: Contains a hydroxyl group on the aromatic ring, leading to different reactivity
Uniqueness
2-(4-Propylphenyl)propane-1,3-diol is unique due to the presence of the propyl group on the aromatic ring, which can influence its hydrophobicity and reactivity. This structural feature can enhance its interactions with hydrophobic environments and make it a valuable compound for specific applications .
Propriétés
Numéro CAS |
102364-17-0 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-(4-propylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h4-7,12-14H,2-3,8-9H2,1H3 |
Clé InChI |
ORJRCAATWAYUAO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)
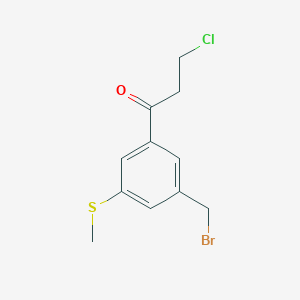
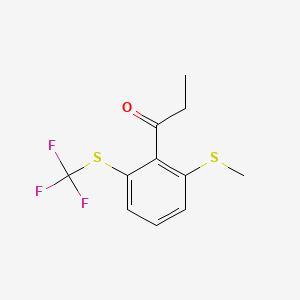
![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
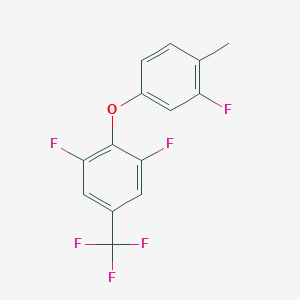
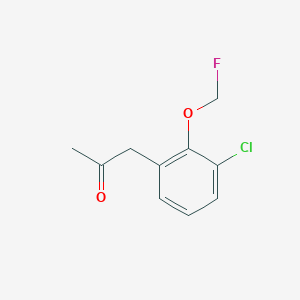
![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
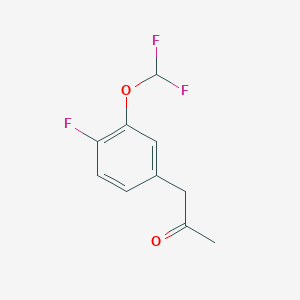
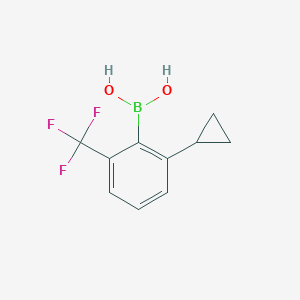

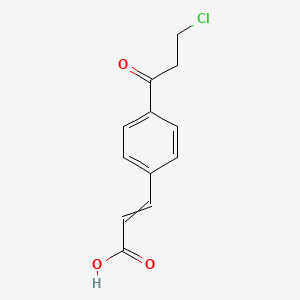

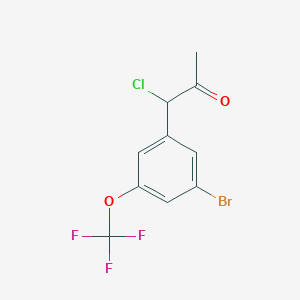
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
